molecular formula C13H15NO2S B14341052 Ethyl 3,5-dimethyl-4H-1,4-benzothiazine-2-carboxylate CAS No. 93075-35-5

Ethyl 3,5-dimethyl-4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B14341052
CAS No.: 93075-35-5
M. Wt: 249.33 g/mol
InChI Key: MMZZFYRHWGJTNY-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by a benzene ring fused to a thiazine ring, with ethyl and carboxylate functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-dimethyl-4H-1,4-benzothiazine-2-carboxylate can be synthesized through a one-step heterocyclization reaction. This involves the reaction of substituted 2-aminobenzenethiols with β-ketoester under specific conditions. The reaction proceeds via the formation of an enaminoketone intermediate, which cyclizes to form the benzothiazine ring with the cleavage of the sulfur-sulfur bond .

Industrial Production Methods

Industrial production of this compound typically involves the use of efficient synthetic methods that can be scaled up. One such method includes the coupling of 2-amino-5-chlorophenyl disulfide with ethyl acetylene-carboxylate, catalyzed by copper iodide or promoted by microwave irradiation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

Ethyl 3,5-dimethyl-4H-1,4-benzothiazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Ethyl 3,5-dimethyl-4H-1,4-benzothiazine-2-carboxylate can be compared with other benzothiazine derivatives:

List of Similar Compounds

  • Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
  • 4H-1,4-benzothiazine derivatives
  • Indole derivatives

Properties

CAS No.

93075-35-5

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

ethyl 3,5-dimethyl-4H-1,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C13H15NO2S/c1-4-16-13(15)12-9(3)14-11-8(2)6-5-7-10(11)17-12/h5-7,14H,4H2,1-3H3

InChI Key

MMZZFYRHWGJTNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C=CC=C2S1)C)C

Origin of Product

United States

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